molecular formula C10H9NO B1394493 2-(2-Ethynylphenyl)acetamide CAS No. 1301714-56-6

2-(2-Ethynylphenyl)acetamide

Cat. No. B1394493
Key on ui cas rn: 1301714-56-6
M. Wt: 159.18 g/mol
InChI Key: GDTPIGQXNMUFMV-UHFFFAOYSA-N
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Patent
US09266864B2

Procedure details

A 1.0 M solution of TBAF in THF (59.1 mL, 59.1 mmol) was slowly added to a cooled (5° C. water/ice bath) solution of 2-(2-((trimethylsilyl)ethynyl)phenyl)acetamide (I7) (11.4 g, 49.3 mmol) in DCM (150 mL) and acetic acid (3.66 mL, 64.1 mmol). The mixture was stirred at 5° C. for 1 hour before 10% aqueous NaHCO3 solution (150 mL) was added. The resulting mixture was extracted with DCM (3×50 mL) then the combined organics were dried (MgSO4), filtered and evaporated in vacuo until approximately 15 mL of solvent remained. This solution was diluted with Et2O (100 mL) and EtOAc (100 mL) resulting in the formation of a precipitate, which was filtered and dried to give 2.81 g of the title compound I8 as a brown solid. The remaining filtrate was adsorbed onto silica gel and purified using column chromatography (CombiFlash Rf, 80 g SiO2 Cartridge, 0-10% MeOH in DCM). An additional 2.62 g of the title compound I8 was isolated as a brown solid (combined total 5.43 g, 69%); 1H NMR (300 MHz, d6-DMSO) δ 7.44 (d, J=7.5 Hz, 1H), 7.21-7.37 (m, 4H), 6.93 (brs, 1H), 4.32 (s, 1H), 3.59 (s, 2H). LCMS-B: rt 4.734 min; m/z 160 [M+H]+.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-((trimethylsilyl)ethynyl)phenyl)acetamide
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1COCC1.C[Si]([C:28]#[C:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH2:36][C:37]([NH2:39])=[O:38])(C)C.C(O)(=O)C.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:29]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[CH2:36][C:37]([NH2:39])=[O:38])#[CH:28] |f:0.1,5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
59.1 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-(2-((trimethylsilyl)ethynyl)phenyl)acetamide
Quantity
11.4 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=C(C=CC=C1)CC(=O)N
Name
Quantity
3.66 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo until approximately 15 mL of solvent
ADDITION
Type
ADDITION
Details
This solution was diluted with Et2O (100 mL) and EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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